molecular formula C10H14ClNO2 B6181971 methyl 4-amino-2,3-dimethylbenzoate hydrochloride CAS No. 2613383-00-7

methyl 4-amino-2,3-dimethylbenzoate hydrochloride

Cat. No. B6181971
CAS RN: 2613383-00-7
M. Wt: 215.7
InChI Key:
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Description

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride, commonly known as DMAMBH, is a chemical compound with a molecular formula of C9H13ClN2O2. It is a white crystalline solid that is soluble in water and ethanol and is used in various scientific research applications. DMAMBH is an important component of many biochemical and physiological processes, and has a wide range of advantages and limitations for lab experiments. In

Scientific Research Applications

DMAMBH has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 4-amino-2,3-dimethylbenzoic acid and 4-amino-2,3-dimethylbenzoylmethyl iodide. DMAMBH is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, DMAMBH is used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers.

Mechanism of Action

DMAMBH acts as a proton acceptor, which allows it to act as a catalyst in various biochemical and physiological processes. It is also known to act as a chelating agent, which allows it to bind to metal ions and form complexes. In addition, DMAMBH is known to act as a neurotransmitter, which allows it to regulate the activity of neurons in the brain.
Biochemical and Physiological Effects
DMAMBH has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antifungal properties. In addition, DMAMBH has been shown to have a positive effect on the immune system and to have a protective effect against certain types of cancer. DMAMBH has also been shown to have a positive effect on the cardiovascular system and to have anti-diabetic properties.

Advantages and Limitations for Lab Experiments

DMAMBH has a number of advantages and limitations for lab experiments. One of the main advantages of DMAMBH is that it is relatively easy to synthesize and is readily available. In addition, DMAMBH is relatively stable and can be stored for long periods of time. One of the main limitations of DMAMBH is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of DMAMBH. One potential direction is the development of new pharmaceuticals that utilize DMAMBH as a key component. Another potential direction is the development of new polymers that utilize DMAMBH as a key component. In addition, there is potential for the use of DMAMBH in the development of new dyes and pigments. Finally, there is potential for the use of DMAMBH in the development of new biocatalysts and bioprocesses.

Synthesis Methods

DMAMBH is synthesized by a two-step reaction, starting with the reaction of 4-amino-2,3-dimethylbenzoic acid with methyl iodide in the presence of anhydrous potassium carbonate. This reaction produces 4-amino-2,3-dimethylbenzoylmethyl iodide. The second step is the reaction of 4-amino-2,3-dimethylbenzoylmethyl iodide with aqueous hydrochloric acid, which produces DMAMBH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-2,3-dimethylbenzoate hydrochloride involves the reaction of 4-nitro-2,3-dimethylbenzoic acid with methylamine followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "4-nitro-2,3-dimethylbenzoic acid", "methylamine", "reducing agent (e.g. iron, zinc, or tin)", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitro-2,3-dimethylbenzoic acid is reacted with excess methylamine in a solvent such as ethanol or methanol to form methyl 4-amino-2,3-dimethylbenzoate.", "Step 2: The nitro group in the product from step 1 is reduced to an amine group using a reducing agent such as iron, zinc, or tin in the presence of a solvent and a catalyst such as acetic acid or hydrochloric acid.", "Step 3: The resulting amine is reacted with hydrochloric acid to form the hydrochloride salt of methyl 4-amino-2,3-dimethylbenzoate, which is the final product." ] }

CAS RN

2613383-00-7

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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